molecular formula C12H12N2O B3168379 6-(3-Methylphenoxy)pyridin-3-amine CAS No. 928003-17-2

6-(3-Methylphenoxy)pyridin-3-amine

Cat. No.: B3168379
CAS No.: 928003-17-2
M. Wt: 200.24 g/mol
InChI Key: UWUDDMSXXVKRBM-UHFFFAOYSA-N
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Description

6-(3-Methylphenoxy)pyridin-3-amine: is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a 3-methylphenoxy group at the 6th position and an amine group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Methylphenoxy)pyridin-3-amine typically involves the following steps:

    Nucleophilic Substitution: The reaction of 3-methylphenol with 6-chloropyridin-3-amine in the presence of a base such as potassium carbonate. This reaction is carried out in a solvent like dimethylformamide at elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-(3-Methylphenoxy)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: 6-(3-Methylphenoxy)pyridin-3-amine is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features make it a candidate for designing molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.

Industry: In the materials science field, this compound can be used in the development of advanced materials, including polymers and coatings. Its unique properties can enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of 6-(3-Methylphenoxy)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The phenoxy and pyridine moieties can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity. The amine group can also form covalent bonds with target molecules, leading to the desired therapeutic effects.

Comparison with Similar Compounds

    6-Methoxypyridin-3-amine: This compound has a methoxy group instead of a methylphenoxy group. It exhibits different chemical and biological properties due to the variation in substituents.

    6-(4-Methylphenoxy)pyridin-3-amine: Similar to 6-(3-Methylphenoxy)pyridin-3-amine but with the methyl group at the 4th position of the phenoxy ring. This positional isomer may have different reactivity and applications.

Uniqueness: this compound is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its chemical reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-(3-methylphenoxy)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-3-2-4-11(7-9)15-12-6-5-10(13)8-14-12/h2-8H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUDDMSXXVKRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=NC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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